Para-Phenyl vs. Meta-Phenyl Linker Geometry: Impact on Linear Molecular Topology and KMO Scaffold Compatibility
The target compound (CAS 903290-61-9) possesses a para-substituted central phenyl ring connecting the benzenesulfonamide group to the 6-methoxypyridazine. Its closest regioisomeric analog, 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (meta isomer, CAS not independently assigned but available as EVT-2807072 catalog item), differs solely in the phenyl linker geometry. The para configuration of CAS 903290-61-9 produces an extended linear topology (approximately 13.5 Å end-to-end, estimated from the SMILES structure Fc1cc(c(F)cc1)S(=O)(=O)Nc3ccc(c2nnc(OC)cc2)cc3), whereas the meta isomer introduces a ~60° kink in the molecular axis. In the N-(6-phenylpyridazin-3-yl)benzenesulfonamide KMO inhibitor series, all optimized brain-permeable compounds (including lead compound 12, which was equipotent with CHDI-340246 and superior in brain penetration) employed the para-phenyl scaffold geometry as the core template for SAR exploration [1]. The para configuration thus represents a validated geometry for KMO inhibitor development, while the meta isomer resides outside the characterized SAR landscape.
| Evidence Dimension | Central phenyl linker geometry and molecular topology |
|---|---|
| Target Compound Data | Para-substitution (linear topology, 1,4-phenyl linkage); SMILES: Fc1cc(c(F)cc1)S(=O)(=O)Nc3ccc(c2nnc(OC)cc2)cc3 |
| Comparator Or Baseline | Meta-substituted regioisomer: 2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide (~60° kink in molecular axis, 1,3-phenyl linkage) |
| Quantified Difference | Qualitative topological difference: linear (para) vs. kinked (meta) geometry; KMO SAR characterized exclusively on para scaffold in Kimura et al. 2021 |
| Conditions | Structural geometry assessment derived from SMILES; SAR context from Kimura et al. 2021 KMO inhibitor optimization series |
Why This Matters
A scientific user evaluating pyridazine sulfonamide building blocks for KMO-targeted programs must select the para-phenyl scaffold geometry, as this is the topology for which optimization to brain-permeable, in vivo-active compounds has been demonstrated.
- [1] Kimura H, Suda H, Kassai M, Endo M, Deai Y, Yahata M, Miyajima M, Isobe Y. N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorg Med Chem Lett. 2021;33:127753. doi:10.1016/j.bmcl.2020.127753. PMID: 33359168. View Source
